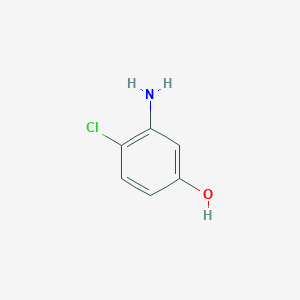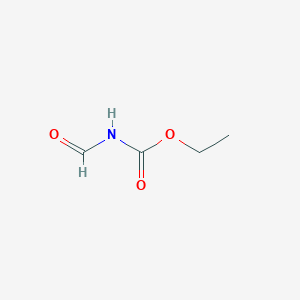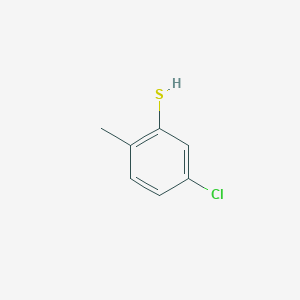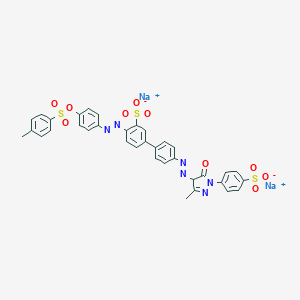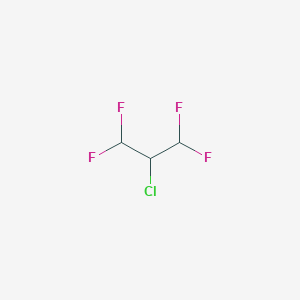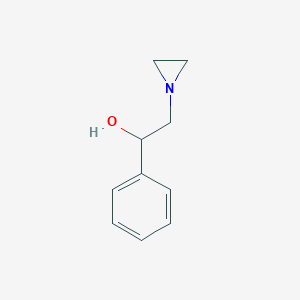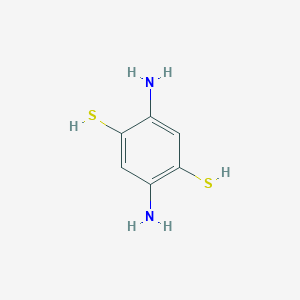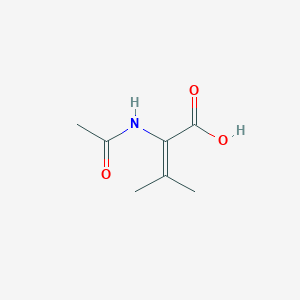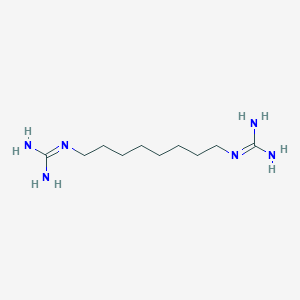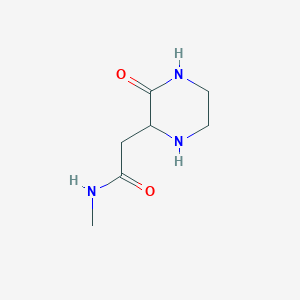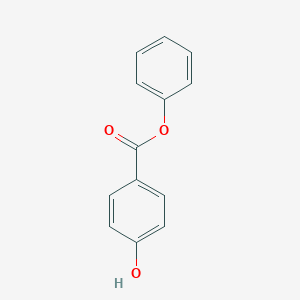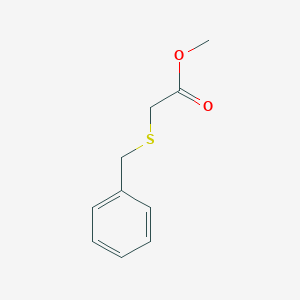
Methyl 2-(benzylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzylthio)acetate is an organic compound with the molecular formula C10H12O2S. It is also known by various names such as acetic acid, (benzylthio)-, methyl ester, and this compound . This compound is characterized by its unique structure, which includes a benzylthio group attached to an acetate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(benzylthio)acetate can be synthesized through several methods. One common method involves the reaction of benzyl bromide with methyl mercaptoacetate in the presence of potassium carbonate in acetonitrile. The reaction mixture is stirred at room temperature, then poured into water and extracted with ethyl acetate . Another method involves the use of sodium hydride in tetrahydrofuran, where phenylmethanethiol reacts with methyl 2-bromoacetate under an inert atmosphere .
Industrial Production Methods: Industrial production of methyl (benzylthio)acetate typically involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(benzylthio)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized esters.
Scientific Research Applications
Methyl 2-(benzylthio)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (benzylthio)acetate involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The benzylthio group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
- Methyl (benzylsulfanyl)acetate
- Methyl 2-(phenylmethylthio)acetate
- Methyl S-benzylthioglycolate
Comparison: Methyl 2-(benzylthio)acetate is unique due to its specific structural features, such as the presence of a benzylthio group attached to an acetate moiety. This structure imparts distinct chemical properties, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
17277-59-7 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
methyl 2-benzylsulfanylacetate |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
QQDHRVYAGDFBOI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSCC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CSCC1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

